4-(4-Cyanophenoxy)benzenesulfonyl fluoride
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Overview
Description
4-(4-Cyanophenoxy)benzenesulfonyl fluoride is a chemical compound with significant applications in various fields, including medicinal chemistry and chemical biology. This compound is characterized by the presence of a sulfonyl fluoride group, which imparts unique reactivity and stability, making it a valuable tool in synthetic chemistry and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyanophenoxy)benzenesulfonyl fluoride typically involves the reaction of 4-cyanophenol with benzenesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Cyanophenoxy)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, such as amines and alcohols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis, especially under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
4-(4-Cyanophenoxy)benzenesulfonyl fluoride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition, particularly as a probe for serine proteases due to its ability to form covalent bonds with active site residues.
Medicine: Research into its potential as a therapeutic agent, particularly in the treatment of diseases involving protease activity, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Cyanophenoxy)benzenesulfonyl fluoride involves its interaction with target enzymes, particularly serine proteases. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with the nucleophilic serine residue in the enzyme’s active site. This covalent modification inhibits the enzyme’s activity, making it a valuable tool in studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
Benzenesulfonyl Fluoride: Shares the sulfonyl fluoride group but lacks the cyanophenoxy moiety, resulting in different reactivity and applications.
4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): Commonly used as a serine protease inhibitor, similar in function but with different structural features.
4-Nitrobenzenesulfonyl Fluoride: Another sulfonyl fluoride derivative with distinct reactivity due to the presence of a nitro group
Uniqueness: 4-(4-Cyanophenoxy)benzenesulfonyl fluoride is unique due to the presence of both the cyanophenoxy and sulfonyl fluoride groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring selective covalent modification of proteins and other biomolecules .
Properties
IUPAC Name |
4-(4-cyanophenoxy)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3S/c14-19(16,17)13-7-5-12(6-8-13)18-11-3-1-10(9-15)2-4-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZTZDUQGCCFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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